2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251595-25-1
VCID: VC4839472
InChI: InChI=1S/C20H26N4O4/c1-4-15-12-19(26)24(20(21-15)23-7-9-28-10-8-23)13-18(25)22-16-11-14(2)5-6-17(16)27-3/h5-6,11-12H,4,7-10,13H2,1-3H3,(H,22,25)
SMILES: CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=CC(=C3)C)OC
Molecular Formula: C20H26N4O4
Molecular Weight: 386.452

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide

CAS No.: 1251595-25-1

Cat. No.: VC4839472

Molecular Formula: C20H26N4O4

Molecular Weight: 386.452

* For research use only. Not for human or veterinary use.

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide - 1251595-25-1

Specification

CAS No. 1251595-25-1
Molecular Formula C20H26N4O4
Molecular Weight 386.452
IUPAC Name 2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Standard InChI InChI=1S/C20H26N4O4/c1-4-15-12-19(26)24(20(21-15)23-7-9-28-10-8-23)13-18(25)22-16-11-14(2)5-6-17(16)27-3/h5-6,11-12H,4,7-10,13H2,1-3H3,(H,22,25)
Standard InChI Key QNBIUPGXNGCPNO-UHFFFAOYSA-N
SMILES CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=CC(=C3)C)OC

Introduction

The compound 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule belonging to the class of pyrimidine derivatives. These compounds are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This article provides a detailed analysis of the compound's structure, properties, synthesis routes, and potential applications.

General Synthesis

The synthesis of this compound typically involves:

  • Formation of the pyrimidinone core via cyclocondensation of urea derivatives with β-ketoesters.

  • Introduction of the morpholine substituent through nucleophilic substitution.

  • Coupling of the acetamide group with the aromatic system using amide bond formation techniques (e.g., carbodiimide-mediated coupling).

Reaction Conditions

The synthesis requires:

  • Mild temperatures (50–80°C) to prevent decomposition.

  • Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

  • Catalysts such as triethylamine or pyridine for amide bond formation.

Biological Activity

Pyrimidinone-based compounds are extensively studied for their therapeutic potential:

  • Anti-inflammatory Properties: The morpholine ring enhances interaction with enzymes like cyclooxygenase (COX).

  • Anticancer Potential: Pyrimidine derivatives often inhibit kinases like VEGFR or EGFR, which are crucial in tumor growth.

  • Antiviral Activity: Structural analogs have shown efficacy against RNA viruses.

Enzyme Inhibition

The compound's structure suggests it could act as an inhibitor of enzymes such as:

  • 5-lipoxygenase (5-LOX): Involved in inflammation.

  • Tyrosine kinases: Relevant in cancer therapy.

Spectroscopic Techniques

To confirm the structure and purity:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Identifies protons on the morpholine and aromatic groups.

    • 13C^{13}C-NMR: Confirms carbonyl carbons in the amide and pyrimidinone groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak at 360 m/z confirms molecular weight.

Crystallographic Analysis

X-ray diffraction can determine:

  • Bond angles and lengths within the pyrimidinone core.

  • Conformation of the morpholine ring (usually chair form).

Challenges

  • Limited solubility in non-polar solvents may restrict certain applications.

  • The synthesis process requires optimization for scalability.

Future Research

  • Structure Optimization: Modifications to improve bioavailability and target specificity.

  • In Vivo Studies: Comprehensive testing for pharmacokinetics and toxicity.

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